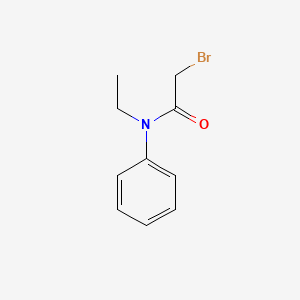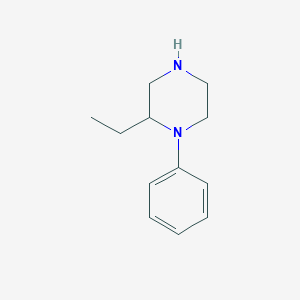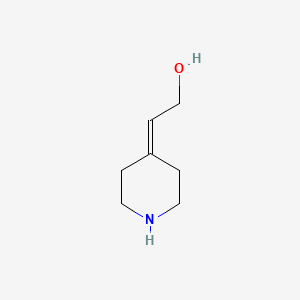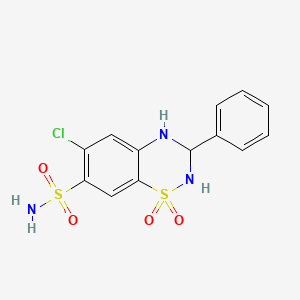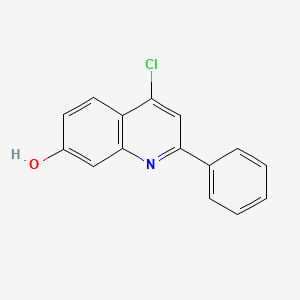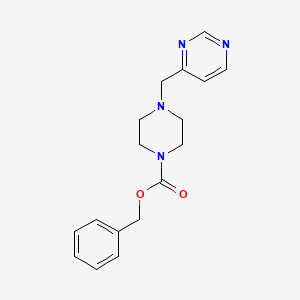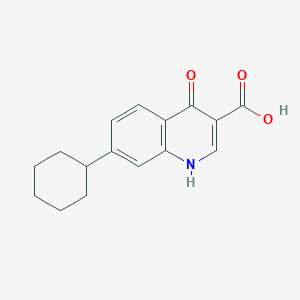
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is a derivative of quinolone, a class of compounds known for their diverse biological activities. This compound features a cyclohexyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. Quinolones are widely studied for their potential therapeutic applications, particularly as antibacterial and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyquinoline-3-carboxylic acid ethyl ester.
Cyclohexyl Substitution: The cyclohexyl group is introduced at the 7th position through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.
Oxidation: The keto group at the 4th position is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate.
Hydrolysis: The ethyl ester group is hydrolyzed to form the carboxylic acid using an acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 7-cyclohexyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: Similar to other quinolones, it may inhibit bacterial DNA gyrase, preventing DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular processes, leading to its antibacterial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antibacterial and antiviral properties.
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinolone derivatives .
Properties
CAS No. |
55376-48-2 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-12-7-6-11(10-4-2-1-3-5-10)8-14(12)17-9-13(15)16(19)20/h6-10H,1-5H2,(H,17,18)(H,19,20) |
InChI Key |
DHSPAFIUAMOCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


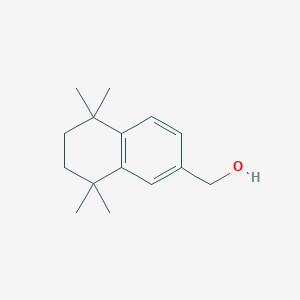
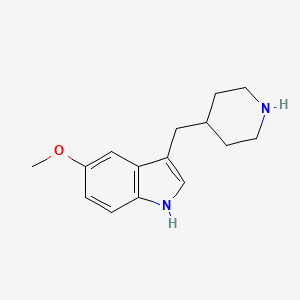
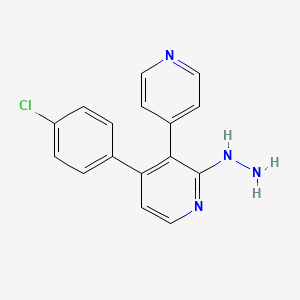
![1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B8638713.png)
![2-Chloromethyl-5-nitrobenzo[b]thiophene](/img/structure/B8638716.png)
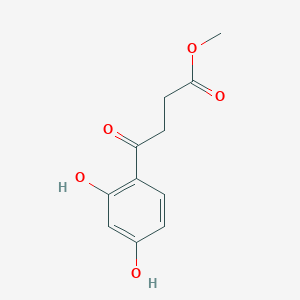
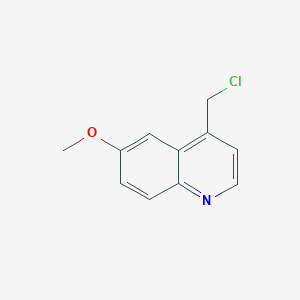
![4-Hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8638732.png)
